Carbamic acid, (3,4-dichlorophenyl)-, 3-((methoxycarbonyl)amino)phenyl ester

Description

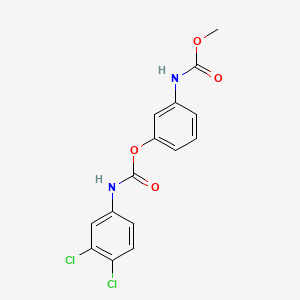

Carbamic acid, (3,4-dichlorophenyl)-, 3-((methoxycarbonyl)amino)phenyl ester is a carbamate derivative characterized by a 3,4-dichlorophenyl group attached to the carbamic acid moiety and a 3-((methoxycarbonyl)amino)phenyl ester group. This structure combines halogenated aromatic rings with carbamate and urea-like functionalities, which are often associated with biological activity, particularly in agrochemicals .

Properties

CAS No. |

13684-68-9 |

|---|---|

Molecular Formula |

C15H12Cl2N2O4 |

Molecular Weight |

355.2 g/mol |

IUPAC Name |

[3-(methoxycarbonylamino)phenyl] N-(3,4-dichlorophenyl)carbamate |

InChI |

InChI=1S/C15H12Cl2N2O4/c1-22-14(20)18-9-3-2-4-11(7-9)23-15(21)19-10-5-6-12(16)13(17)8-10/h2-8H,1H3,(H,18,20)(H,19,21) |

InChI Key |

MRIOSJQBMWWYNH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)NC1=CC(=CC=C1)OC(=O)NC2=CC(=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

A. Phenol Derivative Esterification

This method involves the direct esterification of a phenolic compound with a carbamoyl chloride.

- Reagents :

- 3-((Methoxycarbonyl)amino)phenol

- 3,4-Dichlorophenyl isocyanate

- Solvent : Chloroform or dichloromethane

- Base : Triethylamine

- Reaction Temperature : Room temperature to reflux

- Time : 6–12 hours

B. Alternative Isocyanate Method

An alternative approach uses an aromatic isocyanate as the starting material.

- Reagents :

- Phenolic derivative

- Aromatic isocyanate (e.g., 3,4-dichlorophenyl isocyanate)

- Catalyst/Base : Triethylamine or pyridine

- Reaction Conditions :

- Inert atmosphere (e.g., nitrogen)

- Reaction temperature: Room temperature to moderate heating

- Purification :

Optimization Parameters

The following factors can influence the yield and purity of the final product:

| Parameter | Optimal Value/Condition | Remarks |

|---|---|---|

| Solvent | Chloroform/Dichloromethane | Ensures good solubility of reactants |

| Base | Triethylamine | Neutralizes acidic by-products |

| Temperature | Room temperature to reflux | Prevents decomposition of reactants |

| Reaction Time | 6–12 hours | Allows complete conversion |

| Purification Method | Recrystallization/Chromatography | Removes impurities effectively |

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (3,4-dichlorophenyl)-, 3-((methoxycarbonyl)amino)phenyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted phenyl esters.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications

Carbamic acid derivatives are often investigated for their pharmacological properties. The compound is noted for its potential anti-inflammatory and immunosuppressive activities. Research indicates that derivatives of carbamic acid can serve as histone deacetylase inhibitors, which are promising in the treatment of various diseases, including cancer and inflammatory disorders .

Case Study: Anti-inflammatory Activity

A patent describes a derivative of hydroxamic acid that exhibits significant anti-inflammatory activity. The compound is formulated into various pharmaceutical compositions such as capsules and ointments for effective delivery . This highlights the utility of carbamic acid derivatives in developing therapeutic agents.

Agricultural Applications

Herbicide Development

The compound is structurally related to known herbicides like Phenmedipham , a selective herbicide used in agriculture. Phenmedipham acts by inhibiting photosynthesis in target plants, making it effective against a range of weeds while being less harmful to crops . The structural attributes of carbamic acids contribute to their efficacy as herbicides, allowing for targeted action against unwanted flora.

Research Findings

Studies have demonstrated that carbamate pesticides derived from carbamic acid can effectively control pest populations while minimizing environmental impact. This positions carbamic acid derivatives as valuable components in sustainable agricultural practices .

Environmental Science

Toxicological Studies

Research into the environmental impact of carbamic acid derivatives has been significant due to their widespread use in agriculture. Toxicological assessments have been conducted to evaluate the effects of these compounds on non-target organisms and ecosystems. For instance, studies have shown varying degrees of toxicity depending on the specific chemical structure and environmental conditions .

Regulatory Considerations

The Environmental Protection Agency (EPA) monitors compounds like carbamic acid derivatives to ensure they meet safety standards for environmental use. This includes evaluating their persistence in the environment and potential bioaccumulation risks . The regulatory framework surrounding these compounds underscores the importance of thorough scientific evaluation before widespread application.

Summary Table of Applications

Mechanism of Action

The mechanism of action of Carbamic acid, (3,4-dichlorophenyl)-, 3-((methoxycarbonyl)amino)phenyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural features include:

- 3,4-Dichlorophenyl group : Enhances lipophilicity and electron-withdrawing effects, influencing reactivity and bioactivity.

Comparisons with structurally related carbamates are summarized below:

Key Comparisons:

Lipophilicity and Bioavailability: The 3,4-dichlorophenyl group in the target compound increases lipophilicity (log k) compared to methyl or methoxy substituents, as seen in analogs from HPLC studies . This enhances membrane permeability and environmental persistence but may reduce aqueous solubility . The 3-((methoxycarbonyl)amino)phenyl ester group introduces polar functional groups, balancing lipophilicity and enabling hydrogen-bond interactions critical for target binding in pesticidal applications .

Biological Activity :

- Dichlorophenyl analogs (e.g., etaconazole, cyclanilide) are widely used as fungicides and plant growth regulators, suggesting the target compound shares similar bioactivity .

- In contrast, the 3-methylphenyl derivative (Phenmedipham) is a commercial herbicide, indicating that substituent variations significantly alter application scope .

Synthetic Complexity: Halogenated carbamates often require controlled reaction conditions due to the electron-withdrawing effects of chlorine atoms, which can deactivate aromatic rings toward electrophilic substitution . Non-halogenated analogs (e.g., 3-methoxyphenyl esters) are synthesized via simpler routes, such as esterification of carbamic acids with phenolic alcohols .

Environmental and Safety Profiles: Chlorinated compounds like the target molecule are more likely to exhibit persistence and bioaccumulation risks compared to non-halogenated derivatives . Methyl and methoxy substituents generally result in lower toxicity profiles, as seen in Phenmedipham’s regulated but accepted agricultural use .

Data Table: Physicochemical and Functional Properties

Biological Activity

Carbamic acid, (3,4-dichlorophenyl)-, 3-((methoxycarbonyl)amino)phenyl ester, also known by various names including 3-(Carbomethoxyamino)phenyl 3-methylcarbanilate and Phenmedipham, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.

- Molecular Formula : C15H12Cl2N2O4

- Molecular Weight : 343.17 g/mol

- CAS Registry Number : 13684-63-4

The compound acts primarily as an inhibitor of acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, this compound can enhance cholinergic signaling, which is beneficial in conditions such as Alzheimer's disease where cholinergic transmission is impaired.

Biological Activity

- Acetylcholinesterase Inhibition : The compound has been shown to form a stable carbamoylated intermediate with AChE, leading to prolonged action of acetylcholine at synapses. This mechanism is crucial for neuroprotective effects in neurodegenerative diseases .

- Neuroprotective Effects : Research indicates that compounds similar to this carbamate exhibit neuroprotective properties against oxidative stress and apoptosis in neuronal cells. For instance, studies have demonstrated that related compounds can prevent motor neuron degeneration by inhibiting pathways leading to cell death .

- Antioxidant Activity : The compound has also been evaluated for its antioxidant properties. Antioxidants play a significant role in reducing oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .

In Vitro Studies

A study conducted on derivatives of carbamic acid showed that several compounds exhibited significant inhibition of AChE activity with IC50 values ranging from 55% to 70% inhibition at specific concentrations. This suggests a strong potential for these compounds in therapeutic applications targeting cholinergic dysfunction .

Animal Models

In animal studies, the compound was administered intraperitoneally, demonstrating a dose-dependent effect on AChE inhibition and subsequent improvements in cognitive function metrics. The administration of related carbamates resulted in improved memory retention and learning capabilities in rodent models .

Data Table: Biological Activities of Carbamic Acid Derivatives

Q & A

Q. What are the recommended analytical methods for identifying and quantifying this compound in complex matrices?

Answer: Gas chromatography-mass spectrometry (GC/MS) is a primary method for analysis, but researchers must account for thermal instability. When methanol is used as a solvent, decomposition may occur, forming methyl esters of N-(3,4-dichlorophenyl)carbamic acid, which can lead to misidentification . To mitigate this, use alternative solvents (e.g., toluene or acetonitrile) and validate results with high-performance liquid chromatography (HPLC) coupled with UV detection. Reference standards (e.g., 100 µg/mL in toluene or acetonitrile) are critical for calibration .

Q. How can researchers synthesize this compound with high yield and purity?

Answer: A feasible synthesis route involves condensation of acyl chloride intermediates with methyl carbamate. For example:

React 4-(3,4-dichlorophenyl)-4-phenylbutyric acid with oxalyl chloride to form the acyl chloride.

Condense the acyl chloride with methyl carbamate in hot toluene to yield the target compound.

Optimize reaction temperatures (80–100°C) and use anhydrous conditions to minimize side reactions. Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. What stability considerations are critical during storage and handling?

Answer: The compound is sensitive to moisture and light. Store at –20°C in amber vials under inert gas (e.g., argon). Monitor degradation using accelerated stability studies (40°C/75% relative humidity for 4 weeks) and analyze purity via HPLC. Avoid methanol in sample preparation to prevent esterification artifacts .

Advanced Research Questions

Q. What computational strategies can predict binding interactions with biological targets?

Answer: Perform molecular docking studies using software like AutoDock Vina or Schrödinger Maestro. Focus on:

Q. How does this compound modulate ion channel activity, and what experimental models validate this?

Answer: The carbamate moiety may enhance interactions with potassium channels (e.g., KCNQ4). Use in vitro electrophysiology (patch-clamp) on transfected HEK293 cells expressing KCNQ4. Assess dose-dependent effects (1–100 µM) and compare to retigabine, a known KCNQ opener. Validate with ex vivo autoradiography to confirm target engagement .

Q. What structural modifications improve selectivity for neurotransmitter transporters?

Answer: Modify the dichlorophenyl group to alter steric and electronic properties:

- Replace Cl with Br for increased lipophilicity.

- Introduce a hydroxyl group at the para position to enhance hydrogen bonding.

Test analogs using competitive inhibition assays (³H-labeled serotonin/dopamine uptake in synaptosomes). Prioritize derivatives with <10 nM affinity and <10-fold selectivity between transporters .

Q. How can contradictory data on metabolic stability be resolved?

Answer: Discrepancies may arise from species-specific metabolism. Conduct parallel studies in human and rat liver microsomes:

Incubate compound (10 µM) with NADPH for 60 minutes.

Quantify metabolites via LC-MS/MS.

Identify cytochrome P450 isoforms using chemical inhibitors (e.g., ketoconazole for CYP3A4). Cross-validate with in silico tools like Simcyp .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.